molecular formula C32H30N4O6S B13418344 3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile

3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile

Cat. No.: B13418344
M. Wt: 598.7 g/mol
InChI Key: UYUWNNRWESUYOB-FIRIVFDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile is a complex organic compound characterized by its unique triazepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional hydroxyl groups, while reduction could result in simpler benzyl derivatives .

Scientific Research Applications

3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile apart is its unique triazepane ring structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, which have been the subject of recent research. This article explores the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.

Molecular Structure

  • IUPAC Name : 3-{[(5R,6R)-5-Benzyl-6-hydroxy-2,4-bis(4-hydroxybenzyl)-3-oxo-1,2,4-triazepan-1-yl]sulfonyl}benzonitrile
  • Molecular Formula : C₃₂H₃₀N₄O₆S
  • Molecular Weight : 598.669 g/mol

Chemical Descriptors

DescriptorValue
SMILESO=S(=O)(c1cccc(C#N)c1)N2N(C(=O)N(C(C(O)C2)Cc3ccccc3)Cc4ccc(O)cc4)Cc5ccc(O)cc5
DrugBank IDDB03141
TypeNon-polymer

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Triazepane derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that certain modifications can enhance cytotoxicity against various cancer cell lines .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Some derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation. For example, sulfonamide-based compounds are known to inhibit carbonic anhydrase and other related enzymes .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of triazepane derivatives, researchers synthesized several analogs and tested them against a panel of microorganisms. The results showed that certain modifications led to enhanced activity against specific pathogens.

Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with structural similarities to This compound exhibited significant growth inhibition at micromolar concentrations.

Properties

Molecular Formula

C32H30N4O6S

Molecular Weight

598.7 g/mol

IUPAC Name

3-[[(5R,6R)-5-benzyl-6-hydroxy-2,4-bis[(4-hydroxyphenyl)methyl]-3-oxo-1,2,4-triazepan-1-yl]sulfonyl]benzonitrile

InChI

InChI=1S/C32H30N4O6S/c33-19-26-7-4-8-29(17-26)43(41,42)36-22-31(39)30(18-23-5-2-1-3-6-23)34(20-24-9-13-27(37)14-10-24)32(40)35(36)21-25-11-15-28(38)16-12-25/h1-17,30-31,37-39H,18,20-22H2/t30-,31-/m1/s1

InChI Key

UYUWNNRWESUYOB-FIRIVFDPSA-N

Isomeric SMILES

C1[C@H]([C@H](N(C(=O)N(N1S(=O)(=O)C2=CC=CC(=C2)C#N)CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)O

Canonical SMILES

C1C(C(N(C(=O)N(N1S(=O)(=O)C2=CC=CC(=C2)C#N)CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.